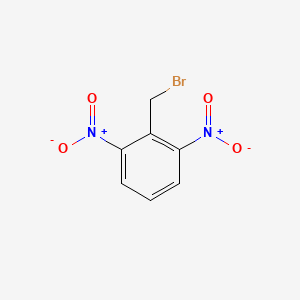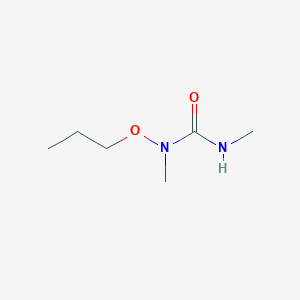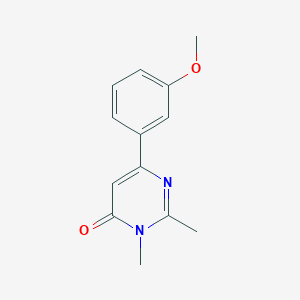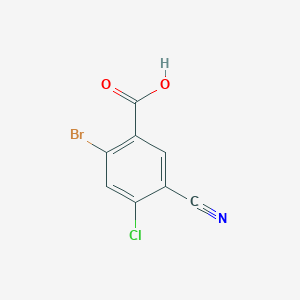
2-Bromo-4-chloro-5-cyanobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-5-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and cyano groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-cyanobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-chloro-2-cyanobenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar bromination techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-5-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 2-Bromo-4-chloro-5-aminobenzoic acid.
Oxidation: Formation of 2-Bromo-4-chloro-5-carboxybenzoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-5-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-5-cyanobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the cyano group can enhance its binding affinity to target proteins, while the bromine and chlorine atoms can influence its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-cyanobenzoic acid
- 4-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
- 2-Chloro-4-hydroxybenzoic acid
Uniqueness
2-Bromo-4-chloro-5-cyanobenzoic acid is unique due to the combination of bromine, chlorine, and cyano groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The presence of multiple functional groups also makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H3BrClNO2 |
|---|---|
Peso molecular |
260.47 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-5-cyanobenzoic acid |
InChI |
InChI=1S/C8H3BrClNO2/c9-6-2-7(10)4(3-11)1-5(6)8(12)13/h1-2H,(H,12,13) |
Clave InChI |
HLQWPYFNXGDIDU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1C(=O)O)Br)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13097945.png)
![6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid](/img/structure/B13097952.png)
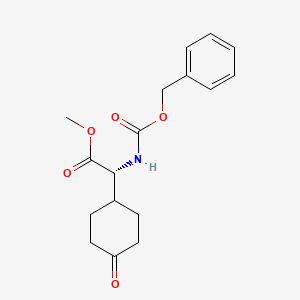
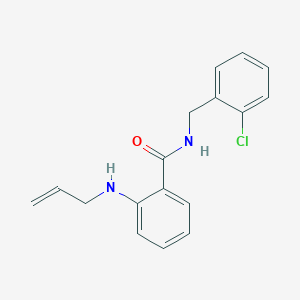
![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)
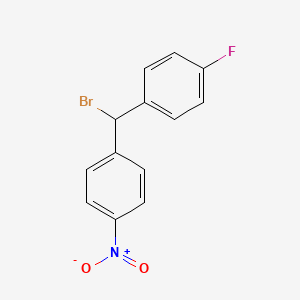
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)
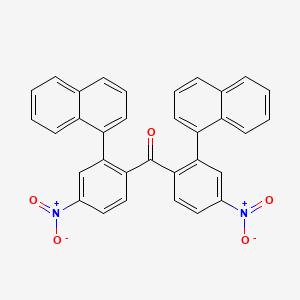
![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)
